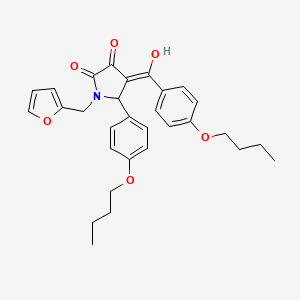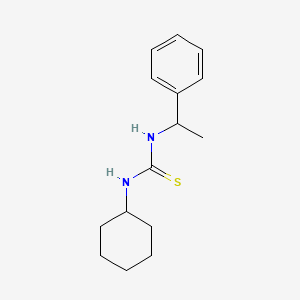![molecular formula C16H12Cl2N4OS B12005975 5-(2,4-Dichlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005975.png)
5-(2,4-Dichlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dichlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a dichlorophenyl group, a methoxyphenyl group, and a triazole ring, making it a molecule of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where a dichlorophenyl halide reacts with the triazole intermediate.
Formation of the Schiff Base: The methoxyphenyl group is introduced through a condensation reaction with an aldehyde, forming a Schiff base.
Final Assembly: The final compound is obtained by reacting the intermediate with a suitable sulfur donor under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogens under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines and aldehydes.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be explored for similar activities, particularly due to the presence of the dichlorophenyl and methoxyphenyl groups, which are known to enhance biological activity.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications. Triazole derivatives are often used in the development of drugs for treating infections and cancer, and this compound could contribute to such research.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical reactions. Its stability and reactivity make it a candidate for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-(2,4-Dichlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide would depend on its specific application. In biological systems, it could interact with enzymes or receptors, inhibiting or activating specific pathways. The dichlorophenyl group could enhance binding affinity to certain targets, while the triazole ring could facilitate interactions with metal ions or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the methoxyphenyl group.
4-{[(E)-(2-Methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the dichlorophenyl group.
Uniqueness
The uniqueness of 5-(2,4-Dichlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide lies in its combination of functional groups. The presence of both dichlorophenyl and methoxyphenyl groups, along with the triazole ring, provides a unique set of chemical and biological properties that can be exploited in various research and industrial applications.
Eigenschaften
Molekularformel |
C16H12Cl2N4OS |
|---|---|
Molekulargewicht |
379.3 g/mol |
IUPAC-Name |
3-(2,4-dichlorophenyl)-4-[(E)-(2-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4OS/c1-23-14-5-3-2-4-10(14)9-19-22-15(20-21-16(22)24)12-7-6-11(17)8-13(12)18/h2-9H,1H3,(H,21,24)/b19-9+ |
InChI-Schlüssel |
LCYJPFJPEFARHS-DJKKODMXSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
COC1=CC=CC=C1C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005892.png)
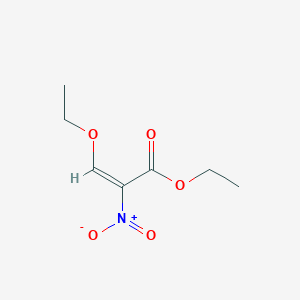
![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B12005900.png)


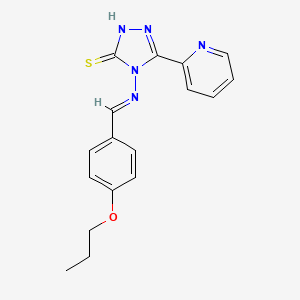
![(5Z)-3-allyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005932.png)


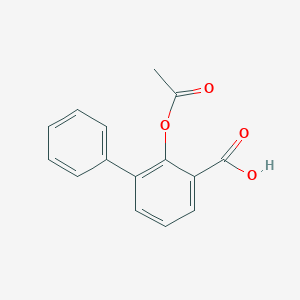
![N-(2,6-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12005955.png)
